molecular formula C15H14ClN3 B1300005 (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine CAS No. 337925-64-1

(4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

Cat. No. B1300005
CAS RN: 337925-64-1
M. Wt: 271.74 g/mol
InChI Key: LAVCBAWFHPXCPY-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine” is a product used for proteomics research . It has a molecular weight of 271.74 and a molecular formula of C15H14ClN3 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H14ClN3 . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as melting point, boiling point, and density . Unfortunately, these specific details for “(4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine” are not provided in the search results.

Scientific Research Applications

DNA Binding and Staining

The synthetic dye Hoechst 33258, a close relative within the benzimidazole family, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives, which include benzimidazole structures similar to (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine, are widely utilized in cell biology for chromosome and nuclear staining. They also find applications as radioprotectors and topoisomerase inhibitors, indicating a starting point for rational drug design due to their DNA sequence recognition and binding capabilities (Issar & Kakkar, 2013).

Synthesis and Structural Properties

The synthesis and structural elucidation of novel benzimidazole derivatives, such as those related to (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine, have been studied extensively. These compounds are derived from reactions involving chloral and substituted anilines, leading to various products including imines and thiazolidin-4-ones. Their high-resolution spectroscopic properties and computational analyses provide insights into their conformation and potential reactivity, which is crucial for their application in medicinal chemistry and material science (Issac & Tierney, 1996).

Coordination Chemistry and Biological Activity

Research on benzimidazole derivatives, particularly focusing on compounds like (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine, has revealed their significant variability in chemistry and properties when forming complexes. These compounds are known for their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. This diversity in functionality makes them intriguing subjects for further investigation in coordination chemistry and as potential therapeutic agents (Boča, Jameson, & Linert, 2011).

Recyclable Catalyst Systems for Organic Synthesis

Benzimidazole derivatives serve as crucial components in recyclable catalyst systems for C-N bond forming cross-coupling reactions. These reactions are essential for the synthesis of complex organic molecules, indicating the potential of (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine and its analogs in facilitating sustainable and efficient organic synthesis. The development of such recyclable catalysts is vital for advancing green chemistry practices and reducing the environmental impact of chemical processes (Kantam et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which would depend on the specific application of this compound in proteomics research .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-19-10-18-14-8-13(6-7-15(14)19)17-9-11-2-4-12(16)5-3-11/h2-8,10,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVCBAWFHPXCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353589
Record name (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine

CAS RN

337925-64-1
Record name N-[(4-Chlorophenyl)methyl]-1-methyl-1H-benzimidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337925-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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